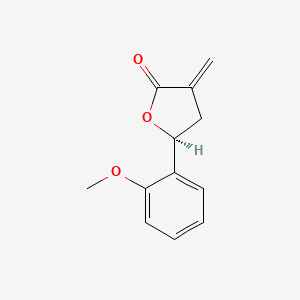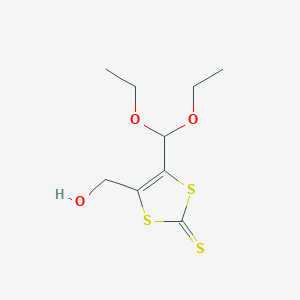
4-(Diethoxymethyl)-5-(hydroxymethyl)-2H-1,3-dithiole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Diethoxymethyl)-5-(hydroxymethyl)-2H-1,3-dithiole-2-thione is an organic compound that belongs to the class of dithiolethiones This compound is characterized by the presence of a dithiole ring, which is a five-membered ring containing two sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethoxymethyl)-5-(hydroxymethyl)-2H-1,3-dithiole-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a dithiolethione precursor with diethoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Diethoxymethyl)-5-(hydroxymethyl)-2H-1,3-dithiole-2-thione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The dithiole ring can be reduced to form a dithiol derivative.
Substitution: The diethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dithiol derivatives.
Substitution: Formation of substituted dithiolethione derivatives.
Aplicaciones Científicas De Investigación
4-(Diethoxymethyl)-5-(hydroxymethyl)-2H-1,3-dithiole-2-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its ability to modulate biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-(Diethoxymethyl)-5-(hydroxymethyl)-2H-1,3-dithiole-2-thione involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Hydroxymethyl)-2H-1,3-dithiole-2-thione: Similar structure but lacks the diethoxymethyl group.
5-(Hydroxymethyl)-2H-1,3-dithiole-2-thione: Similar structure but with different positioning of the hydroxymethyl group.
Uniqueness
4-(Diethoxymethyl)-5-(hydroxymethyl)-2H-1,3-dithiole-2-thione is unique due to the presence of both diethoxymethyl and hydroxymethyl groups, which confer distinct chemical properties and potential applications compared to its analogs. The combination of these functional groups enhances its reactivity and versatility in various chemical reactions and applications.
Propiedades
Número CAS |
188780-49-6 |
|---|---|
Fórmula molecular |
C9H14O3S3 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
4-(diethoxymethyl)-5-(hydroxymethyl)-1,3-dithiole-2-thione |
InChI |
InChI=1S/C9H14O3S3/c1-3-11-8(12-4-2)7-6(5-10)14-9(13)15-7/h8,10H,3-5H2,1-2H3 |
Clave InChI |
NMRFGRKBBGRGMK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C1=C(SC(=S)S1)CO)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


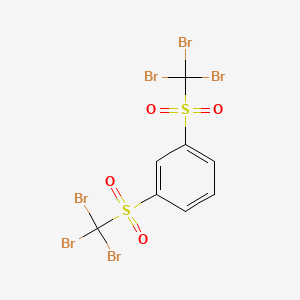
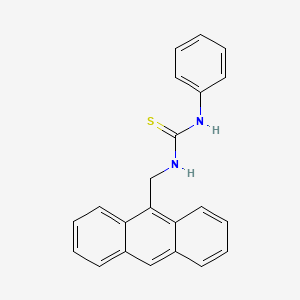
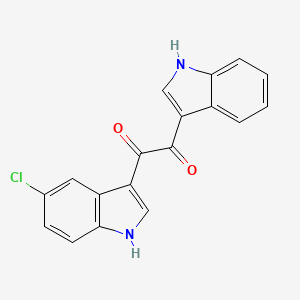
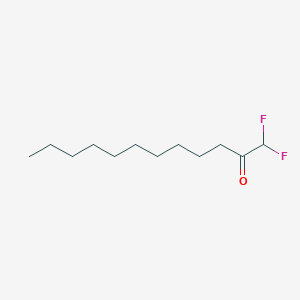
![N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12570591.png)
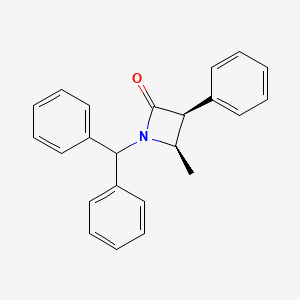
![3,7-Dimethyl-10-[methyl(prop-2-en-1-yl)amino]deca-2,6-dienal](/img/structure/B12570604.png)
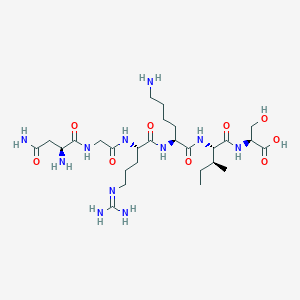
![Acetaldehyde,[(1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)amino]-](/img/structure/B12570617.png)
![(4E)-2-phenyl-4-[(5-phenylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B12570621.png)
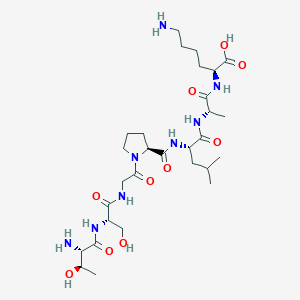
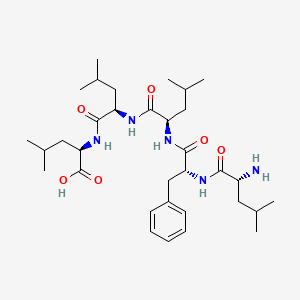
![1,3-Dimethyl-4-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12570654.png)
